![molecular formula C15H22N2O4 B3112263 (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid CAS No. 188777-45-9](/img/structure/B3112263.png)
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Overview
Description
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, also known as Boc-hydrazine, is a chemical compound that has been widely used in scientific research for several years. It is a derivative of hydrazine and is commonly used as a reagent in the synthesis of various compounds. Boc-hydrazine is a white crystalline powder that is soluble in water and other organic solvents.
Scientific Research Applications
Electrophilic Amination in Amino Acids
- Study: Electrophilic amination of amino acids with N-Boc-oxaziridines led to the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This method accommodates various functional groups encountered in amino acid side chains (Hannachi et al., 2004).
Asymmetric Synthesis Applications
- Study: A convenient asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines was achieved, involving the synthesis of the benzyl bromides and the alkylation of the glycine enolate derivative (Monclus et al., 1995).
Heterocyclic Compound Synthesis
- Study: 3-(4-Phenyl) benzoyl propionic acid was used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones (Soliman et al., 2010).
Partition Studies in Chemical Solutions
- Study: The partition of carboxylic acids between benzene and aqueous solution was studied, considering acids like acetic, propanoic, butanoic, pentanoic, hexanoic, and decanoic acids. This research contributes to understanding the solubility and partition behaviors of similar compounds (Fujii & Tanaka, 1981).
Green Synthesis Applications
- Study: The efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides was achieved, indicating significant improvements in reaction times and yields, with potential pharmaceutical applications (Zaheer et al., 2015).
Phase Behavior in Ternary Systems
- Study: The phase behavior of the ternary system carbon dioxide+1-propanol+salicylic acid was experimentally studied, providing insights into the gas-anti-solvent (GAS) process, relevant for the pharmaceutical industry (Shariati & Peters, 2002).
properties
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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